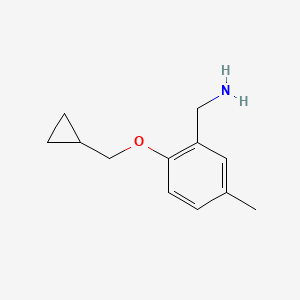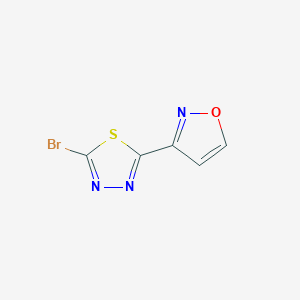![molecular formula C7H9Br2NS B1445326 2-bromo-4H,5H,6H,7H-thieno[2,3-c]pyridine hydrobromide CAS No. 1423033-44-6](/img/structure/B1445326.png)
2-bromo-4H,5H,6H,7H-thieno[2,3-c]pyridine hydrobromide
Overview
Description
“2-bromo-4H,5H,6H,7H-thieno[2,3-c]pyridine hydrobromide” is a chemical compound with the CAS Number: 1423033-44-6 . It has a molecular weight of 299.03 . The IUPAC name for this compound is 2-bromo-4,5,6,7-tetrahydrothieno[2,3-c]pyridine hydrobromide .
Physical and Chemical Properties This compound is a powder with a melting point of 226-228 . The InChI code for this compound is 1S/C7H8BrNS.BrH/c8-7-3-5-1-2-9-4-6 (5)10-7;/h3,9H,1-2,4H2;1H .
Scientific Research Applications
Synthesis of Thieno[2,3-c]pyridines : Zhu et al. (2008) described a general synthesis method for thieno[2,3-c]pyridines, including the 4-bromo variant, and their derivatives. This method enables the introduction of bromine and other substituents into the thienopyridine structure, making it useful in creating diverse compounds for potential applications in medicinal chemistry and materials science (Zhu, G., GunawardanaIndrani, W., Boyd, S., & Melcher, L., 2008).
Halogenation of Thienopyridines : Research by Klemm et al. (1974) focused on the direct halogenation of thieno[2,3-b]pyridine, including bromination, to produce halogenated derivatives. These compounds are useful in synthesizing transformation products with various pharmaceutical and chemical applications (Klemm, L., Merrill, R. E., Lee, F. H., & Klopfenstein, C. E., 1974).
Regioselective Bromination : Lucas et al. (2015) developed a regioselective bromination method for thieno[2,3-b]pyridine, highlighting the potential of 4-bromothieno[2,3-b]pyridine as a building block in drug discovery. This research contributes to the development of new compounds in medicinal chemistry (Lucas, S., Moore, J. E., Donald, C. S., & Hawkins, J. L., 2015).
Synthesis of Hyperbranched Poly[bis(alkylene)pyridinium]s : Monmoton et al. (2008) synthesized hyperbranched polyelectrolytes using brominated pyridine derivatives. These materials have potential applications in various fields including materials science and nanotechnology (Monmoton, S., Lefebvre, H., & Fradet, A., 2008).
Crystal Structure Analysis : The crystal structure of a bromophenyl-substituted thieno[2,3-b]pyridine was analyzed by Armas et al. (2003), providing insights into the molecular interactions and stability of such compounds, which is crucial for their potential application in material science and drug design (Armas, H. D., Peeters, O., Blaton, N., Ranter, C. J., Navarro, M. S., Salfrán Solano, E., Reyes, Y. V., & Rodríguez, E. O., 2003).
Safety and Hazards
properties
IUPAC Name |
2-bromo-4,5,6,7-tetrahydrothieno[2,3-c]pyridine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNS.BrH/c8-7-3-5-1-2-9-4-6(5)10-7;/h3,9H,1-2,4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFTUUNJHCCTAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=C(S2)Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Br2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-4H,5H,6H,7H-thieno[2,3-c]pyridine hydrobromide | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


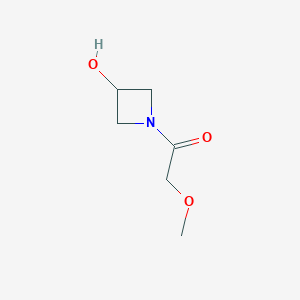



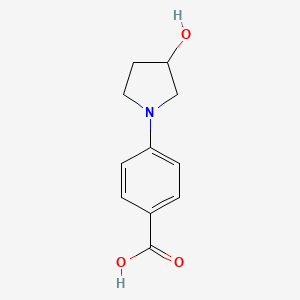
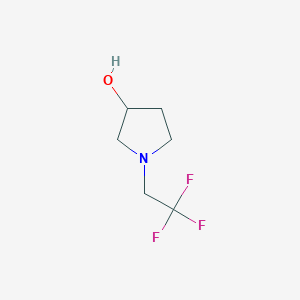
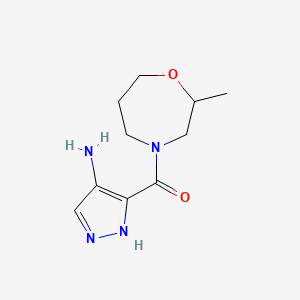
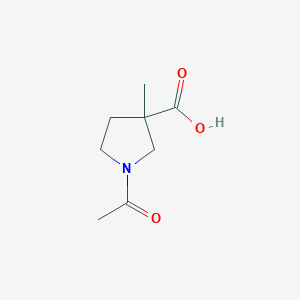

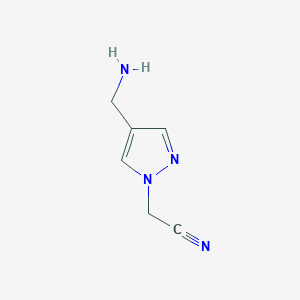

![4-[(3-Fluorophenyl)methyl]oxan-4-amine](/img/structure/B1445262.png)
